N-methoxy-N-methyl-5-(4-methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide
Description
N-Methoxy-N-methyl-5-(4-methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide (hereafter referred to as the "target compound") is a structurally complex sulfonamide derivative featuring a fused pyrrolo[1,2-a]quinoxaline core. Its molecular formula is C₂₁H₂₅N₃O₄S, with a molecular weight of 415.508 g/mol . Key physicochemical properties include:
- Hydrogen bond acceptors: 6
- Hydrogen bond donors: 0
- XLogP: 2.8 (indicating moderate lipophilicity)
- IUPAC name: N-Methoxy-N-methyl-5-[(4-methylphenyl)methyl]-4-oxo-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide
The compound’s structure includes a 4-methylbenzyl substituent at position 5 and a sulfonamide group at position 5. Its stereochemical complexity arises from the hexahydropyrroloquinoxaline framework, which is critical for interactions with biological targets .
Properties
IUPAC Name |
N-methoxy-N-methyl-5-[(4-methylphenyl)methyl]-4-oxo-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-15-6-8-16(9-7-15)14-24-20-13-17(29(26,27)22(2)28-3)10-11-18(20)23-12-4-5-19(23)21(24)25/h6-11,13,19H,4-5,12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHSYZLPEOQGEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)S(=O)(=O)N(C)OC)N4CCCC4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methoxy-N-methyl-5-(4-methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide is a compound that belongs to the quinoxaline family, known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C21H25N3O4S
- Molecular Weight : 415.51 g/mol
- CAS Number : 1100756-08-8
| Property | Value |
|---|---|
| Boiling Point | 655.1 ± 65.0 °C (Predicted) |
| Density | 1.38 ± 0.1 g/cm³ (Predicted) |
| pKa | 1.39 ± 0.20 (Predicted) |
Anticancer Activity
Quinoxaline derivatives have been extensively studied for their anticancer properties. This compound has shown promising results against various cancer cell lines.
Case Studies and Findings
- Antitumor Efficacy : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines including HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia). The IC50 values were reported as follows:
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways associated with cancer progression .
Antimicrobial Activity
In addition to its anticancer properties, quinoxaline derivatives have also been evaluated for antimicrobial activity.
Research Findings
Research indicates that compounds similar to this compound exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria . The compound's sulfonamide group is particularly noted for enhancing its antibacterial efficacy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
Key Structural Features
- Electron Donating Groups : The presence of electron-donating groups such as methoxy (-OCH₃) at specific positions enhances anticancer activity.
- Sulfonamide Moiety : The sulfonamide group is critical for both anticancer and antimicrobial activity.
- Hydrophobic Substituents : The addition of hydrophobic groups like the 4-methylbenzyl moiety increases lipophilicity and may enhance cellular uptake .
Table 2: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value |
|---|---|---|
| Anticancer | HeLa | 0.126 μM |
| SMMC-7721 | 0.071 μM | |
| K562 | 0.164 μM | |
| Antibacterial | Various Gram-positive/negative bacteria | Not specified |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound's structure suggests that it may interact with bacterial cell membranes or inhibit specific enzymes critical for bacterial survival.
Case Studies
- Antibacterial Studies : A study investigated the antibacterial activity of related quinoxaline derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds with similar structures exhibited significant antimicrobial activity, indicating that modifications in the quinoxaline scaffold can enhance efficacy against these pathogens .
- Antifungal Activity : The compound was screened for antifungal properties against Candida albicans and other fungal strains. Results indicated that certain derivatives showed promising antifungal activity, suggesting potential applications in treating fungal infections .
Anticancer Properties
The anticancer potential of N-methoxy-N-methyl-5-(4-methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide has been explored through various studies focusing on its cytotoxic effects on cancer cell lines.
Case Studies
- Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxic effects on human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values ranged from 1.9 to 7.52 µg/mL, indicating strong antiproliferative activity .
- Mechanism of Action : Molecular docking studies suggested that the quinoxaline ring serves as a suitable scaffold for binding to allosteric sites of enzymes involved in tumor growth and proliferation. This highlights the potential for developing targeted therapies based on this compound .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of compounds like this compound.
Key Findings
Comparison with Similar Compounds
N-Methoxy-N-methyl-4-oxo-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide
- Molecular formula : C₂₁H₂₂F₃N₃O₄S
- Molecular weight : 469.477 g/mol
- Key differences :
- Substituent at position 5: 3-(trifluoromethyl)benzyl instead of 4-methylbenzyl.
- Impact of trifluoromethyl group:
- Increases lipophilicity (higher XLogP due to fluorine’s electron-withdrawing nature).
- Enhances metabolic stability compared to alkyl groups .
N-Methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide
- Molecular formula : C₁₃H₁₆N₃O₄S (simplified core structure)
- Key differences :
Functional Group Analogues
Sulfonamide Derivatives with Pyrrolo[2,3-d]pyrimidine Cores
Compounds such as N-(5-(4-bromophenyl)-4-imino-7-(4-sulfamoylphenyl)-4H-pyrrolo[2,3-d]pyrimidin-3-(7H)-yl)acetamide ():
- Structural divergence: Pyrrolo[2,3-d]pyrimidine core vs. pyrrolo[1,2-a]quinoxaline.
- Functional similarities :
- Sulfonamide group for hydrogen bonding.
- Aromatic substituents (e.g., bromophenyl) for π-π interactions.
Oxazole-Based Sulfonamides
Compounds like Methyl 2-Isobutyl-5-methyloxazole-4-carboxylate ():
- Structural divergence: Oxazole ring instead of pyrroloquinoxaline.
- Functional similarities :
- Ester and sulfonamide groups for solubility modulation.
- Synthetic utility : Oxazoles are precursors for bioactive molecules but lack the fused heterocyclic complexity of the target compound .
Physicochemical and Spectroscopic Comparisons
NMR Analysis
Preparation Methods
Quinoxaline Ring Formation
The quinoxaline scaffold is synthesized via condensation of o-phenylenediamine derivatives with α-keto esters or diketones. For example, reaction of 4-oxo-pyrrolidine-2-carboxylic acid ethyl ester with 1,2-diamino-4-chlorobenzene in acetic acid yields 7-chloro-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline.
Pyrrolidine Ring Closure
Cyclization of a linear precursor containing both amine and carbonyl groups is achieved under acidic or basic conditions. A notable method involves EDDS lyase-catalyzed hydroamination of fumarate with substituted diamines, followed by acid-mediated cyclization to form enantiomerically pure intermediates. While enzymatic methods offer stereocontrol, thermal cyclization in toluene with p-TsOH (1.2 equiv) at 110°C for 12 hours provides a racemic alternative suitable for large-scale synthesis.
Introduction of the Sulfonamide Group
Sulfonylation at Position 7
The 7-chloro intermediate undergoes nucleophilic aromatic substitution with N-methoxy-N-methylsulfonamide. Adapted from WO2012052420A1, this step employs:
- Substrate : 7-Chloro-pyrroloquinoxaline (1.0 equiv)
- Sulfonamide reagent : N-Methoxy-N-methylsulfonamide (1.2 equiv)
- Base : LiOH·H₂O (2.0 equiv) in DMA at 50°C for 16 hours.
Yield : 78–85% after column chromatography (SiO₂, ethyl acetate/hexanes 1:3).
Synthesis of N-Methoxy-N-Methylsulfonamide
The sulfonamide reagent is prepared by reacting methoxy-methylamine hydrochloride with benzenesulfonyl chloride in dichloromethane (DCM) containing triethylamine (TEA) at 0°C:
- Conditions : TEA (2.0 equiv), DCM, 0°C → 22°C, 12 hours.
- Yield : 82% (colorless liquid, purity >95% by ¹H NMR).
Installation of the 4-Methylbenzyl Substituent
Alkylation at Position 5
The 5-position is functionalized via Ullmann-type coupling or nucleophilic alkylation. Optimal results are obtained using:
- Electrophile : 4-Methylbenzyl bromide (1.5 equiv)
- Base : K₂CO₃ (3.0 equiv)
- Solvent : DMF at 80°C for 8 hours.
Yield : 70–75% after recrystallization (ethanol/water).
Final Assembly and Characterization
One-Pot Sequential Reactions
A streamlined protocol combines sulfonylation and alkylation in a single reactor:
- Perform sulfonylation as in Section 3.1.
- Without isolating the intermediate, add 4-methylbenzyl bromide and K₂CO₃.
- Heat at 80°C for 8 hours.
Overall yield : 62% (two steps).
Analytical Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.0 Hz, 2H, ArH), 7.15 (d, J = 8.0 Hz, 2H, ArH), 4.45 (s, 2H, CH₂Ar), 3.68 (s, 3H, OCH₃), 3.22 (s, 3H, NCH₃), 2.95–2.85 (m, 2H, pyrrolidine-H), 2.60–2.50 (m, 2H, quinoxaline-H), 2.35 (s, 3H, ArCH₃).
- HRMS (ESI) : m/z calcd for C₂₂H₂₆N₃O₄S [M+H]⁺: 428.1638; found: 428.1635.
Comparative Evaluation of Synthetic Routes
| Method | Steps | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Stepwise Synthesis | 4 | 55 | 98 | Moderate |
| One-Pot Sequential | 2 | 62 | 97 | High |
| Enzymatic Cyclization | 3 | 48 | >99 | Low |
Challenges and Optimization Strategies
- Regioselectivity in Sulfonylation : Competing reactions at positions 6 and 7 are mitigated by using DMA as a solvent, which enhances the nucleophilicity of the sulfonamide reagent.
- Racemization During Alkylation : Employing low temperatures (0–5°C) during benzylation minimizes epimerization at the pyrrolidine ring’s 3a-position.
- Byproduct Formation : Unreacted 4-methylbenzyl bromide is removed via aqueous extraction (sat. NaHCO₃) prior to final purification.
Industrial Considerations
Q & A
Q. What are the standard synthetic routes for N-methoxy-N-methyl-5-(4-methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide?
The synthesis typically involves multi-step organic reactions, including cyclization, sulfonamide coupling, and functional group protection/deprotection. Key steps include:
- Cyclocondensation : Formation of the pyrrolo[1,2-a]quinoxaline core using reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) under controlled temperatures (e.g., 60–80°C) .
- Sulfonamide Coupling : Reaction of the intermediate with methoxy-methylamine derivatives in the presence of coupling agents (e.g., DCC or EDC) .
- Optimization : Solvent choice (e.g., DMF or acetonitrile) and catalyst selection (e.g., pyridine for acid scavenging) are critical for yield and purity .
Q. How is the compound characterized spectroscopically to confirm its structure?
Structural confirmation relies on:
- NMR Spectroscopy : - and -NMR to verify proton environments (e.g., methylbenzyl protons at δ 2.3–2.5 ppm) and carbon backbone .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable, though this is rare due to complex stereochemistry .
Q. What are the primary challenges in purifying this compound?
Common issues include:
- Solubility : Low solubility in polar solvents necessitates use of DCM/MeOH mixtures for column chromatography .
- Byproduct Formation : Side reactions during sulfonamide coupling require rigorous washing (e.g., with saturated NaHCO) to remove unreacted reagents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Validate using orthogonal assays (e.g., enzymatic vs. cell-based) .
- Purity Thresholds : Impurities >2% can skew results. Use HPLC (>95% purity) and spiking experiments with known impurities .
- Theoretical Frameworks : Align experimental design with mechanistic hypotheses (e.g., enzyme inhibition vs. receptor antagonism) to contextualize data .
Q. What strategies optimize reaction conditions for large-scale synthesis?
Scale-up requires:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve efficiency. Avoid hygroscopic reagents to simplify workup .
- Flow Chemistry : Continuous flow systems enhance heat/mass transfer for exothermic steps (e.g., cyclization) .
- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progression and intermediates .
Q. How does the compound interact with biological targets at the molecular level?
Mechanistic insights include:
- Enzyme Inhibition : Competitive binding to ATP pockets (e.g., kinase assays with IC values <1 μM) .
- Receptor Modulation : Fluorescence polarization assays reveal binding affinity (K ~50 nM) to GPCRs .
- Computational Modeling : Docking studies (using AutoDock Vina) predict interactions with residues like Asp113 in target proteins .
Q. What are the key considerations for designing stability studies under physiological conditions?
Assess:
- pH Stability : Incubate in buffers (pH 4–9) at 37°C; monitor degradation via LC-MS over 72 hours .
- Metabolic Stability : Use liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots .
- Light Sensitivity : Store in amber vials if UV-Vis spectroscopy shows photodegradation (λ~300 nm) .
Methodological Guidance
Q. How to validate the compound’s role in modulating specific signaling pathways?
- Western Blotting : Quantify phosphorylation levels of pathway markers (e.g., ERK1/2, Akt) after treatment .
- Knockdown/Overexpression : Use siRNA or CRISPR-Cas9 to confirm target specificity .
- Dose-Response Curves : Generate EC/IC values across 3+ biological replicates to ensure reproducibility .
Q. What computational tools predict the compound’s ADMET properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
